molecular formula C10H24N2O2 . 2 HCl B601095 Ethambutol R,R-Isomer DiHCl CAS No. 134566-79-3

Ethambutol R,R-Isomer DiHCl

Katalognummer B601095
CAS-Nummer: 134566-79-3
Molekulargewicht: 277.23
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethambutol R,R-Isomer DiHCl, also known as 6-Hydroxyhexanal hydrochloride, is a chemical compound with the molecular formula C6H13ClO2 . It has an average mass of 152.619 Da and a monoisotopic mass of 152.060410 Da . It is an isomer of Ethambutol, a medication primarily used to treat tuberculosis .


Synthesis Analysis

The synthesis of Ethambutol R,R-Isomer DiHCl involves a new route utilizing novel building blocks synthesized using Ellman’s sulfinyl chemistry . The crude product is purified by column chromatography using silica gel .


Molecular Structure Analysis

The molecular structure of Ethambutol R,R-Isomer DiHCl is characterized by its molecular formula C6H13ClO2 . More detailed information about its structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethambutol R,R-Isomer DiHCl include its molecular formula, average mass, and monoisotopic mass . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in databases like ChemSpider .

Wissenschaftliche Forschungsanwendungen

Ocular Toxicity and Antituberculosis Activity

Ethambutol, specifically the R,R-isomer, has been studied for its antituberculosis activity and its relation to ocular toxicity. The dextro-rotary isomer of Ethambutol has demonstrated specific effectiveness against mycobacteria, including Mycobacterium tuberculosis. However, initial studies with the racemic mixture of Ethambutol reported severe toxic ocular symptoms. Subsequent research with the dextro isomer showed a lower incidence of eye toxicity, suggesting the dextro form's relative safety compared to the racemate (Leibold, 1966) (Donomae & Yamamoto, 1966).

Screening for Less Active Diastereomeric Forms

Research has been conducted to screen ethambutol dihydrochloride (EB2HCl) bulk drug samples for the presence of the less active (R,S)-EB2HCl. This study revealed the alarming presence of the therapeutically inactive form of EB2HCl in approximately 30% of products in the local market, raising concerns about the circulation of low-quality anti-TB products (Prasad et al., 2008).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of Ethambutol, especially when used as monotherapy for tuberculosis in cases of isoniazid resistance, have been explored. Studies indicate the emergence of drug resistance to Ethambutol monotherapy, underscoring the need for understanding its use and effects in various treatment regimens (Srivastava et al., 2010).

Stereochemistry Studies

Investigations into the stereochemistry of Ethambutol using chiral liquid chromatography and synthesis have been significant. These studies have helped to understand the therapeutic tablets' composition and provided valuable insights into the drug's stereochemical configuration (Blessington & Beiraghi, 1990).

Safety Evaluation

Ethambutol's safety has been evaluated in various studies, demonstrating its specific antituberculosis activity and establishing therapeutic effectiveness. These evaluations included acute studies in rats and mice, chronic studies in dogs, and subacute studies in cats, contributing to the understanding of Ethambutol's safety profile (Diermeier et al., 1966).

Wirkmechanismus

Target of Action

Ethambutol R,R-Isomer DiHCl primarily targets three membrane-embedded arabinosyltransferases — EmbA, EmbB, and EmbC . These enzymes are involved in the synthesis of the mycobacterial cell wall .

Mode of Action

Once Ethambutol diffuses into Mycobacterium cells, it inhibits the arabinosyltransferases (EmbA, EmbB, and EmbC), thereby preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan . This inhibition results in the prevention of cell division .

Biochemical Pathways

The inhibition of arabinosyltransferases leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This leads to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in the interaction with host cells, may also be reduced . This could interfere with mycobacterial interaction with host cells .

Pharmacokinetics

The pharmacokinetics of Ethambutol R,R-Isomer DiHCl in the human body is yet to be fully understood. Studies on ethambutol have shown that it has a long duration of action as it is administered daily, and a moderate therapeutic window . Patients should be counselled regarding the risk of optic neuritis and hepatic toxicity .

Result of Action

The result of Ethambutol’s action is the inhibition of the growth of Mycobacterium tuberculosis (Mtb) infections and other pathogenic mycobacterial species . This is achieved by preventing the formation of components of the mycobacterial cell wall, thereby inhibiting cell division .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethambutol R,R-Isomer DiHCl involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the preparation of the chiral starting material, the formation of the intermediate compound, and the final conversion to the dihydrochloride salt of Ethambutol R,R-Isomer.", "Starting Materials": [ "L-Aspartic acid", "Ethyl acetoacetate", "Benzaldehyde", "Ethyl chloroacetate", "Ethambutol R,R-Isomer" ], "Reaction": [ "Step 1: Preparation of chiral starting material", "L-Aspartic acid is converted to its corresponding methyl ester using methanol and sulfuric acid.", "The methyl ester is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the chiral intermediate compound.", "Step 2: Formation of intermediate compound", "Benzaldehyde is reacted with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 3-phenyl-3-hydroxypropanoate.", "The chiral intermediate compound from step 1 is then reacted with ethyl 3-phenyl-3-hydroxypropanoate in the presence of sodium ethoxide to form the intermediate compound.", "Step 3: Conversion to dihydrochloride salt of Ethambutol R,R-Isomer", "The intermediate compound is reacted with Ethambutol R,R-Isomer in the presence of hydrochloric acid to form Ethambutol R,R-Isomer DiHCl." ] }

CAS-Nummer

134566-79-3

Produktname

Ethambutol R,R-Isomer DiHCl

Molekularformel

C10H24N2O2 . 2 HCl

Molekulargewicht

277.23

Aussehen

White Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(R,R)-Ethambutol Dihydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.